molecular formula C14H18F3N3O2S B2376730 N-[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415516-32-2

N-[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B2376730
CAS No.: 2415516-32-2
M. Wt: 349.37
InChI Key: LZZFOYQOHGXHST-UHFFFAOYSA-N
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Description

N-[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a piperidine ring, and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridine ring: The trifluoromethyl group is introduced to the pyridine ring through a nucleophilic substitution reaction.

    Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling of the pyridine and piperidine rings: The two rings are coupled using a suitable coupling reagent, such as a palladium catalyst.

    Introduction of the cyclopropanesulfonamide moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.

    Biology: It is used in biological research to study its effects on various biological pathways and targets.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Industry: It is used in various industrial applications, including the synthesis of other complex organic compounds and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the piperidine ring play crucial roles in its biological activity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-ol: This compound shares the trifluoromethyl-pyridine and piperidine moieties but lacks the cyclopropanesulfonamide group.

    N-(1-isopropyl-5-(piperidin-4-yl)-1H-pyrazol-3-yl)-4-(trifluoromethyl)pyridin-2-amine: This compound also contains a trifluoromethyl-pyridine moiety but has different substituents on the piperidine ring.

Uniqueness

N-[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]cyclopropanesulfonamide is unique due to the presence of the cyclopropanesulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2S/c15-14(16,17)10-1-4-13(18-9-10)20-7-5-11(6-8-20)19-23(21,22)12-2-3-12/h1,4,9,11-12,19H,2-3,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZFOYQOHGXHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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